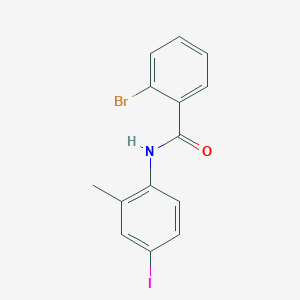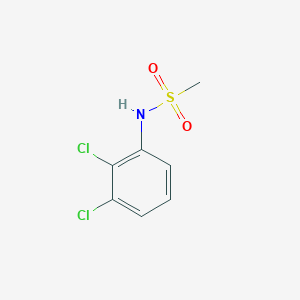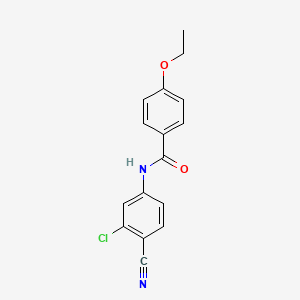![molecular formula C28H31N3O B11179714 6',6'-Dimethyl-2,3,4,5',6',9-hexahydrodispiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclohexan]-2'-one](/img/structure/B11179714.png)
6',6'-Dimethyl-2,3,4,5',6',9-hexahydrodispiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclohexan]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’,6’-Dimethyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cyclohexan]-2’-one is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,6’-Dimethyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cyclohexan]-2’-one typically involves multi-step organic reactions. The starting materials often include indole derivatives and cyclohexanone, which undergo a series of condensation, cyclization, and reduction reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6’,6’-Dimethyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cyclohexan]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6’,6’-Dimethyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cyclohexan]-2’-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 6’,6’-Dimethyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cyclohexan]-2’-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 6,6-Dimethyl-2-methylene-bicyclo[3.1.1]heptane
- 3-Heptyne, 6,6-dimethyl
- Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene
Uniqueness
6’,6’-Dimethyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cyclohexan]-2’-one is unique due to its complex structure, which includes multiple fused rings and functional groups
Properties
Molecular Formula |
C28H31N3O |
|---|---|
Molecular Weight |
425.6 g/mol |
InChI |
InChI=1S/C28H31N3O/c1-26(2)17-27(14-6-3-7-15-27)31-23-20(26)10-8-11-21(23)28(25(31)32)24-19(13-16-29-28)18-9-4-5-12-22(18)30-24/h4-5,8-12,29-30H,3,6-7,13-17H2,1-2H3 |
InChI Key |
JFCNLEUEUKFFGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCCCC2)N3C4=C1C=CC=C4C5(C3=O)C6=C(CCN5)C7=CC=CC=C7N6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Phenylbenzo[a]phenazin-5-yl (4-chlorophenoxy)acetate](/img/structure/B11179642.png)

![2,2,4,6-Tetramethyl-7-[2-(morpholin-4-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11179669.png)
![ethyl 7-[(E)-2-(dimethylamino)ethenyl]-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11179681.png)
![9-(4-methoxyphenyl)-7-(3-morpholinopropyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11179697.png)

![dimethyl 2-[2,2,7-trimethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11179703.png)
![N-(4-ethoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11179709.png)


![1-(3-chloro-4-methylphenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11179723.png)
![2-[(4-Bromo-2-methylphenyl)carbamoyl]phenyl acetate](/img/structure/B11179724.png)
![4-[(6-Methylpyridin-2-yl)carbamoyl]phenyl acetate](/img/structure/B11179725.png)
![N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine](/img/structure/B11179726.png)
